Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate
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Overview
Description
Sodium ®-2,3-bis(oleoyloxy)propyl phosphate: is an ester compound that features a phosphate group attached to a glycerol backbone, which is further esterified with oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium ®-2,3-bis(oleoyloxy)propyl phosphate can undergo oxidation reactions, particularly at the oleic acid moieties.
Reduction: Reduction reactions may target the phosphate group or the ester linkages.
Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds.
Scientific Research Applications
Chemistry: Sodium ®-2,3-bis(oleoyloxy)propyl phosphate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function, given its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: In industrial applications, Sodium ®-2,3-bis(oleoyloxy)propyl phosphate is used in the formulation of specialty chemicals and as an additive in various products.
Mechanism of Action
The mechanism of action of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its phosphate group can participate in signaling pathways, influencing various cellular processes.
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-glycero-3-phosphoethanol sodium: This compound is structurally similar but features a palmitoyl group instead of a second oleoyl group.
Sodium dihydrogen phosphate: While not structurally similar, it shares the phosphate group and can participate in similar chemical reactions.
Properties
Molecular Formula |
C39H71Na2O8P |
---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1 |
InChI Key |
HHNZGVIIHXMJMR-AXQFFRRZSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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